Norethindrone Acetate 3-Ethyl Ether
CAS No.: 50717-99-2
Cat. No.: VC21095901
Molecular Formula: C24H32O3
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50717-99-2 |
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Molecular Formula | C24H32O3 |
Molecular Weight | 368.5 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Standard InChI | InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1 |
Standard InChI Key | BKNXOKQXQDHUJC-KAGYXSEVSA-N |
Isomeric SMILES | CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C |
SMILES | CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |
Canonical SMILES | CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
Norethindrone Acetate 3-Ethyl Ether is known by several names in scientific literature and chemical databases. The table below presents the key identifiers associated with this compound:
The compound is officially recognized as "Norethisterone Acetate Impurity I" in the European Pharmacopoeia (EP), highlighting its significance in pharmaceutical quality control frameworks .
Chemical Structure and Properties
Norethindrone Acetate 3-Ethyl Ether possesses a complex steroid structure derived from the 19-norpregna steroid skeleton. The key structural features include:
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A cyclopentanoperhydrophenanthrene ring system (steroid nucleus)
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An ethoxy group (-OCH₂CH₃) at the 3-position
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An ethynyl group (-C≡CH) at the 17α-position
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An acetate ester group (-OCOCH₃) at the 17β-position
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Absence of the angular methyl group at C-10 (hence "19-nor" in the name)
This structure differs from the parent compound Norethindrone Acetate primarily by the presence of the ethoxy group at position 3, where Norethindrone Acetate has a ketone (C=O) group instead . The compound has several synonyms including "3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate" and "Norethisterone acetate impurity I [EP]" .
Physical properties of Norethindrone Acetate 3-Ethyl Ether include:
Property | Description |
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Physical State | Solid |
Solubility | Limited water solubility; soluble in organic solvents |
Chemical Stability | Stable under normal laboratory conditions |
Melting Point | Not extensively documented |
Appearance | White to off-white solid |
These classifications highlight the need for stringent safety measures when handling this compound, particularly in laboratory and manufacturing settings.
Analytical Methods and Detection
Chromatographic Techniques
The detection and quantification of Norethindrone Acetate 3-Ethyl Ether in pharmaceutical preparations require sophisticated analytical techniques. Several methods have been developed for this purpose:
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High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying NAE3EE, typically employing C18 or C8 reverse-phase columns with UV detection.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers enhanced sensitivity and specificity, enabling detection at trace levels and structural confirmation.
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Gas Chromatography (GC): May be used for volatile derivatives or after appropriate sample preparation.
These analytical methods are essential for pharmaceutical quality control and stability studies, allowing for the detection and quantification of NAE3EE at very low concentrations.
Spectroscopic Identification
Spectroscopic techniques provide valuable tools for structural confirmation and characterization of Norethindrone Acetate 3-Ethyl Ether:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, with characteristic signals for the ethoxy group at the 3-position.
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Mass Spectrometry: Provides information on molecular weight and fragmentation patterns, aiding in identification and structural elucidation.
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Infrared Spectroscopy (IR): Shows characteristic absorption bands for key functional groups, helping confirm the structure.
These techniques, particularly when used in combination, provide comprehensive identification and characterization of NAE3EE in various contexts.
Research Applications
Reference Standards in Quality Control
Regulatory Considerations
Pharmacopeial Status
Norethindrone Acetate 3-Ethyl Ether is recognized in official pharmacopeias as an impurity of Norethindrone Acetate. In the European Pharmacopoeia, it is specifically listed as "Norethisterone Acetate Impurity I" , indicating its significance in regulatory contexts.
This pharmacopeial recognition establishes official standards for:
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Identification tests
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Quantitative limits
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Analytical methods
These standards provide a framework for ensuring consistent quality control across different manufacturers and regions.
Comparison with Related Compounds
Norethindrone Acetate 3-Ethyl Ether belongs to a family of structurally related compounds, including other norethindrone derivatives and impurities. Understanding the similarities and differences between these compounds is valuable for analytical, research, and regulatory purposes.
The following table presents a comparison of NAE3EE with closely related compounds:
These structural relationships are important for analytical method development, as closely related compounds may present challenges in chromatographic separation and identification.
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